2-Bromo-n-propylpyridin-4-amine
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Overview
Description
2-Bromo-n-propylpyridin-4-amine is an organic compound with the molecular formula C8H11BrN2. It is a derivative of pyridine, characterized by the presence of a bromine atom at the 2-position and a propyl group at the nitrogen atom of the pyridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-n-propylpyridin-4-amine typically involves the bromination of n-propylpyridin-4-amine. One common method is the direct bromination using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetonitrile or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as using continuous flow reactors to control the temperature and reaction time more precisely. This ensures higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-n-propylpyridin-4-amine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents used.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents are commonly used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide can yield azido derivatives, while oxidation with potassium permanganate can produce pyridine N-oxides .
Scientific Research Applications
2-Bromo-n-propylpyridin-4-amine has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Materials Science: The compound is used in the development of advanced materials, such as organic semiconductors and conductive polymers.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and protein interactions
Mechanism of Action
The mechanism of action of 2-Bromo-n-propylpyridin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the propyl group play crucial roles in binding to these targets, modulating their activity. The exact pathways involved depend on the specific application, but generally, the compound can inhibit or activate certain biochemical processes .
Comparison with Similar Compounds
Similar Compounds
2-Bromopyridin-4-amine: Lacks the propyl group, making it less hydrophobic and potentially less effective in certain applications.
2-Chloropyridin-4-amine: Similar structure but with a chlorine atom instead of bromine, which can affect its reactivity and binding affinity.
2-Iodopyridin-4-amine: Contains an iodine atom, making it more reactive but also more prone to side reactions.
Uniqueness
2-Bromo-n-propylpyridin-4-amine is unique due to the combination of the bromine atom and the propyl group, which enhances its hydrophobicity and binding affinity to certain molecular targets. This makes it particularly useful in medicinal chemistry and materials science applications .
Properties
Molecular Formula |
C8H11BrN2 |
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Molecular Weight |
215.09 g/mol |
IUPAC Name |
2-bromo-N-propylpyridin-4-amine |
InChI |
InChI=1S/C8H11BrN2/c1-2-4-10-7-3-5-11-8(9)6-7/h3,5-6H,2,4H2,1H3,(H,10,11) |
InChI Key |
QSDCXGIKBADPPJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCNC1=CC(=NC=C1)Br |
Origin of Product |
United States |
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